molecular formula C6H11NO3 B584688 L-Alanine,oxiranylmethylester(9CI) CAS No. 142418-27-7

L-Alanine,oxiranylmethylester(9CI)

Cat. No.: B584688
CAS No.: 142418-27-7
M. Wt: 145.158
InChI Key: HBCWIPOMMPYNEB-ROLXFIACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine, oxiranylmethylester (9CI) is an ester derivative of the non-essential amino acid L-alanine, where the hydroxyl group of the carboxylic acid is replaced by an oxiranylmethyl (epoxide-containing) group. This structural modification introduces a reactive epoxide moiety, which may enhance its utility in synthetic chemistry or bioactive applications.

Properties

CAS No.

142418-27-7

Molecular Formula

C6H11NO3

Molecular Weight

145.158

IUPAC Name

oxiran-2-ylmethyl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H11NO3/c1-4(7)6(8)10-3-5-2-9-5/h4-5H,2-3,7H2,1H3/t4-,5?/m0/s1

InChI Key

HBCWIPOMMPYNEB-ROLXFIACSA-N

SMILES

CC(C(=O)OCC1CO1)N

Synonyms

L-Alanine,oxiranylmethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares L-Alanine, oxiranylmethylester (9CI) with other L-alanine esters and analogs, highlighting key structural features and properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Applications References
L-Alanine, oxiranylmethylester (9CI) C₆H₉NO₃* ~143.14* Epoxide, ester Potential crosslinking agent
L-Alanine, 2-propynyl ester (9CI) C₆H₉NO₂ 127.14 Propargyl (alkyne), ester Click chemistry applications
L-Alanine, N-ethylidene-, ethyl ester C₇H₁₃NO₂ 143.18 Imine, ester Stabilized intermediates
L-Alanine, 3-methyl-2-butenyl ester C₈H₁₅NO₂ 157.21 Prenyl group, ester Enhanced lipophilicity
L-Alanine, N-2-benzothiazolyl- (9CI) C₁₀H₁₀N₂O₂S 222.27 Benzothiazole, amide Bioactive scaffold

*Estimated based on structural analogs.

Key Observations :

  • Propargyl Esters: The 2-propynyl ester (C₆H₉NO₂) contains a terminal alkyne, making it suitable for click chemistry-based bioconjugation .
Antifungal Activity
  • L-Alanine derivatives esterified with methyl acrylate (e.g., compounds 6.17 and 6.20) exhibit promising antifungal activity against Fusarium oxysporum. The methoxycarbonyl fragment enhances interactions with fungal enzymes, suggesting that electron-withdrawing groups improve efficacy .
  • Implication for Oxiranylmethylester : The epoxide’s electrophilicity may similarly disrupt fungal metabolism, though direct evidence is needed.
Protective Effects Against Hypoxic Injury
  • L-Alanine and glycine demonstrate dose-dependent protection in renal tubules during hypoxia, reducing lactate dehydrogenase (LDH) release. Structural analogs like β-alanine retain partial activity, but α-aminobutyric acid (with an added methylene group) loses efficacy .
  • Chirality Matters : L-Alanine is more protective than D-alanine, emphasizing the role of stereochemistry in biological interactions .

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